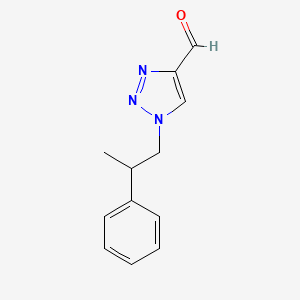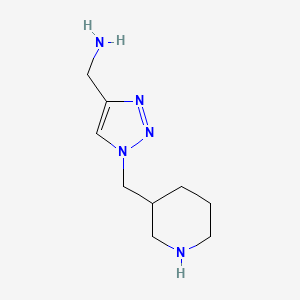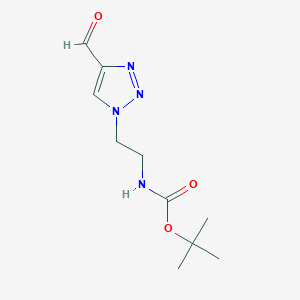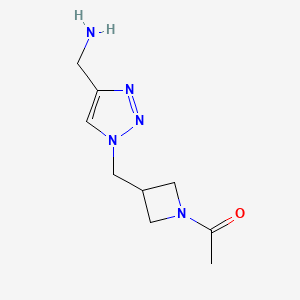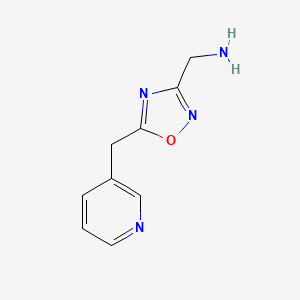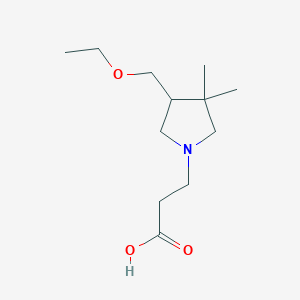
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Overview
Description
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, also known as EMDMP, is a widely used organic compound in research laboratories. It is a white crystalline solid with a molecular weight of 198.27 g/mol and a melting point of 109-111°C. EMDMP is a derivative of pyrrolidinone and is used in a variety of synthetic organic chemistry applications.
Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
Research has synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These hybrids incorporate chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some compounds demonstrated favorable anticonvulsant properties and safety profiles, comparable to clinically relevant antiepileptic drugs. For example, compound 15 showed significant protective indexes in preclinical seizure models and displayed relatively effective binding to neuronal voltage-sensitive sodium and L-type calcium channels. Additionally, some compounds exhibited antinociceptive properties, reducing pain responses in models of tonic pain in mice (Kamiński et al., 2016).
Anti-inflammatory and Analgesic Agents
A study focused on the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derived from the carboxylic acid group of the anti-inflammatory drug naproxen. The new compounds were assessed for anti-inflammatory and analgesic activities. One compound, in particular, showed high analgesic and anti-inflammatory activity without inducing gastric lesions, making it a potential lead for new drug development (Berk et al., 2009).
Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers
Research has been conducted on the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. The reactions involved cyclization with acidic catalysts and subsequent reactions with alcohols and acyl chlorides, producing novel esters and ethers with potential applications in various fields (Hanzawa et al., 2012).
Interaction with Ethoxymethylene-Containing Compounds
A study on the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives revealed the formation of linearly linked products and regioselective formation of compounds. These interactions and the resulting compounds have potential implications in various chemical synthesis processes (Dmitry et al., 2015).
properties
IUPAC Name |
3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-16-8-10-7-13(6-5-11(14)15)9-12(10,2)3/h10H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNTMTXWDWULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



